

# Spectroscopic Profile of N-(2-Aminophenyl)acetamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-(2-Aminophenyl)acetamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Aminophenyl)acetamide** (o-Aminoacetanilide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational reference for its identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **N-(2-Aminophenyl)acetamide**, structured for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **N-(2-Aminophenyl)acetamide**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

Table 1:  $^1\text{H}$  NMR Data for **N-(2-Aminophenyl)acetamide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.22	d	1H	Ar-H
7.00	t	1H	Ar-H
6.81	d	1H	Ar-H
6.68	t	1H	Ar-H
4.90	br s	2H	-NH <sub>2</sub>
2.15	s	3H	-COCH <sub>3</sub>
9.45	s	1H	-NH-

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Data for **N-(2-Aminophenyl)acetamide**

Chemical Shift ( $\delta$ , ppm)	Assignment
168.5	C=O
143.2	C-NH <sub>2</sub>
126.8	C-NHCOCH <sub>3</sub>
126.0	Ar-C
123.4	Ar-C
116.3	Ar-C
115.9	Ar-C
23.2	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **N-(2-Aminophenyl)acetamide** based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for **N-(2-Aminophenyl)acetamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3435, 3350	Strong, Sharp	N-H Stretch (primary amine)
3250	Strong, Broad	N-H Stretch (secondary amide)
3050	Medium	C-H Stretch (aromatic)
2925	Weak	C-H Stretch (aliphatic)
1660	Strong	C=O Stretch (Amide I)
1620, 1590	Medium	C=C Stretch (aromatic)
1540	Strong	N-H Bend (Amide II)
750	Strong	C-H Bend (ortho-disubstituted aromatic)

Sample Preparation: KBr Pellet

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N-(2-Aminophenyl)acetamide**, aiding in its structural confirmation. The compound has a molecular weight of 150.18 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **N-(2-Aminophenyl)acetamide**

m/z	Relative Intensity (%)	Assignment
150	100	[M] <sup>+</sup> (Molecular Ion)
108	85	[M - COCH <sub>2</sub> ] <sup>+</sup>
92	30	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>
80	45	[C <sub>6</sub> H <sub>6</sub> N - NH <sub>2</sub> ] <sup>+</sup>
65	25	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these methodologies based on the specific instrumentation available.

## NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **N-(2-Aminophenyl)acetamide**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a

relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to  $^1\text{H}$  NMR to obtain a high-quality spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **N-(2-Aminophenyl)acetamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

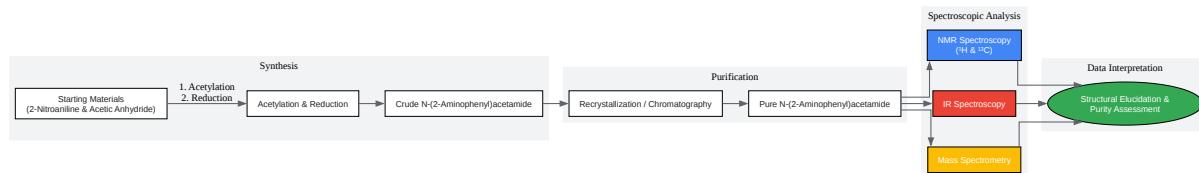
- Prepare a dilute solution of **N-(2-Aminophenyl)acetamide** in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer.
- The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of **N-(2-Aminophenyl)acetamide**.



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## References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
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